Aprinocid
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Overview
Description
Aprinocid is a chemical compound known for its use as a coccidiostat, which is a type of drug used to control coccidiosis in animals, particularly poultry. It is more accurately described as a coccidiocide, meaning it kills Coccidia parasites. The compound’s IUPAC name is 9-[(2-chloro-6-fluorophenyl)methyl]-6-purinamine, and it has a molecular formula of C12H9ClFN5 .
Preparation Methods
The synthesis of Aprinocid involves several steps. The primary synthetic route includes the reaction of 2-chloro-6-fluorobenzyl chloride with 6-aminopurine under specific conditions. This reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the reaction. The mixture is then heated to promote the formation of this compound .
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of more efficient reactors and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Aprinocid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxides. This reaction typically requires oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield various substituted purine derivatives .
Scientific Research Applications
Aprinocid has several scientific research applications:
Chemistry: It is used as a model compound in studies involving purine derivatives and their chemical behavior.
Biology: this compound is studied for its effects on Coccidia parasites, providing insights into the biology and lifecycle of these organisms.
Medicine: The compound is used in veterinary medicine to control coccidiosis in poultry, improving animal health and productivity.
Industry: This compound is used in the formulation of veterinary drugs and feed additives, contributing to the agricultural industry
Mechanism of Action
The mechanism of action of Aprinocid involves its interaction with the cellular processes of Coccidia parasites. It disrupts the DNA synthesis and cell division of the parasites, leading to their death. The molecular targets include enzymes involved in purine metabolism, which are essential for the survival and replication of the parasites .
Comparison with Similar Compounds
Aprinocid is unique compared to other coccidiostats due to its specific chemical structure and mode of action. Similar compounds include:
Halofuginone: Another coccidiostat with a different chemical structure and mechanism of action.
Diclazuril: A coccidiostat that works by inhibiting the development of Coccidia parasites at different stages of their lifecycle.
Toltrazuril: A compound that targets multiple stages of the Coccidia lifecycle, similar to this compound but with a different chemical structure
This compound stands out due to its efficacy against strains of Coccidia that are resistant to other coccidiostats, making it a valuable tool in veterinary medicine .
Properties
Molecular Formula |
C12H9ClFN5 |
---|---|
Molecular Weight |
279.69 g/mol |
IUPAC Name |
9-[(2-chloro-6-fluorophenyl)methyl]-8-tritiopurin-6-amine |
InChI |
InChI=1S/C12H9ClFN5/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17)/i6T |
InChI Key |
NAPNOSFRRMHNBJ-NGIXYFTOSA-N |
Isomeric SMILES |
[3H]C1=NC2=C(N=CN=C2N1CC3=C(C=CC=C3Cl)F)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C32)N)F |
Origin of Product |
United States |
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